molecular formula C19H20ClNO3 B3220559 1-Piperidinecarboxylic acid, 4-(3-chlorophenyl)-4-hydroxy-, phenylmethyl ester CAS No. 1198285-04-9

1-Piperidinecarboxylic acid, 4-(3-chlorophenyl)-4-hydroxy-, phenylmethyl ester

Cat. No.: B3220559
CAS No.: 1198285-04-9
M. Wt: 345.8 g/mol
InChI Key: IOXAAMOAPAQDTH-UHFFFAOYSA-N
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Description

1-Piperidinecarboxylic acid, 4-(3-chlorophenyl)-4-hydroxy-, phenylmethyl ester is a chemical compound with a complex structure. It is characterized by the presence of a piperidine ring, a chlorophenyl group, and a hydroxy group, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Piperidinecarboxylic acid, 4-(3-chlorophenyl)-4-hydroxy-, phenylmethyl ester typically involves the reaction of 4-(3-chlorophenyl)-4-hydroxy-1-piperidinecarboxylic acid with benzyl alcohol under esterification conditions. This reaction is often catalyzed by acidic or basic catalysts and requires controlled temperature and pressure conditions to achieve high yields.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as crystallization and chromatography is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-Piperidinecarboxylic acid, 4-(3-chlorophenyl)-4-hydroxy-, phenylmethyl ester undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-Piperidinecarboxylic acid, 4-(3-chlorophenyl)-4-hydroxy-, phenylmethyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein binding.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Piperidinecarboxylic acid, 4-(3-chlorophenyl)-4-hydroxy-, phenylmethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-Piperidinecarboxylic acid, 4-(3-chlorophenyl)-4-hydroxy-, ethyl ester
  • 1-Piperidinecarboxylic acid, 4-(3-chlorophenyl)-4-hydroxy-, methyl ester
  • 1-Piperidinecarboxylic acid, 4-(3-chlorophenyl)-4-hydroxy-, propyl ester

Uniqueness

1-Piperidinecarboxylic acid, 4-(3-chlorophenyl)-4-hydroxy-, phenylmethyl ester is unique due to its specific ester group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in applications where precise control over chemical reactions is required.

Properties

IUPAC Name

benzyl 4-(3-chlorophenyl)-4-hydroxypiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO3/c20-17-8-4-7-16(13-17)19(23)9-11-21(12-10-19)18(22)24-14-15-5-2-1-3-6-15/h1-8,13,23H,9-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOXAAMOAPAQDTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C2=CC(=CC=C2)Cl)O)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301167614
Record name Phenylmethyl 4-(3-chlorophenyl)-4-hydroxy-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301167614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1198285-04-9
Record name Phenylmethyl 4-(3-chlorophenyl)-4-hydroxy-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1198285-04-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylmethyl 4-(3-chlorophenyl)-4-hydroxy-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301167614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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